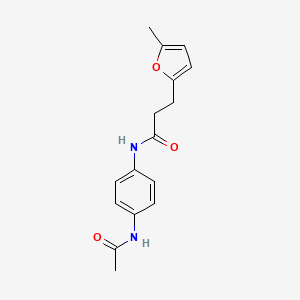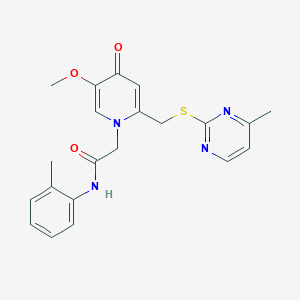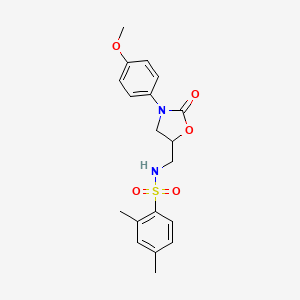
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 is a synthetic analogue of an endocannabinoid called anandamide and has been shown to have a range of biological effects.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity Optimization
The anticonvulsant activity of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide and related derivatives has been a subject of research, aiming to optimize their therapeutic efficacy. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking techniques have been utilized to analyze a set of ninety propanamide derivatives, leading to the identification of compounds with higher predicted activity values than the original scaffold. This research highlights the potential of these compounds as anticonvulsants, offering insights into their pharmacokinetic characteristics and the interaction with target receptors, such as γ-aminobutyrate aminotransferase (Adedirin et al., 2018).
Antitumor and Anti-inflammatory Agents
Another area of application involves the synthesis of novel derivatives aiming to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. By exploring different chemical modifications, researchers have developed compounds exhibiting notable biological activities. These investigations contribute to the understanding of the molecular basis of their actions and the development of new therapeutic agents for treating various conditions, including inflammation, pain, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Pharmacokinetics and Metabolic Studies
Pharmacokinetic and metabolic profiling of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide derivatives is critical for their development as therapeutic agents. Studies focusing on selective androgen receptor modulators (SARMs), for instance, have provided valuable data on absorption, distribution, metabolism, and excretion (ADME) properties. These insights are essential for optimizing drug design, enhancing therapeutic efficacy, and minimizing potential side effects. Such research underpins the development of SARMs for treating androgen-dependent diseases, offering a glimpse into the ideal pharmacokinetic characteristics needed for preclinical studies (Wu et al., 2006).
TRPV1 Ligands for Pain Management
The development of potent transient receptor potential vanilloid 1 (TRPV1) ligands based on N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide structures also illustrates their potential application in pain management. By modifying the chemical structure to improve interactions with the TRPV1 receptor, researchers have identified compounds with significant antagonistic effects on capsaicin-induced activation. These findings are crucial for the design of new pain relief medications that target the TRPV1 receptor, a key player in the perception of pain (Kim et al., 2018).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWDAVCIVLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)
![Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate](/img/structure/B2683637.png)
![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)

![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)

